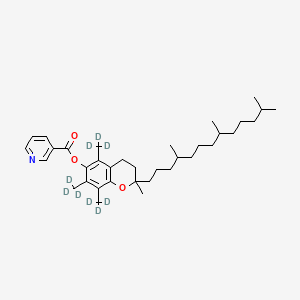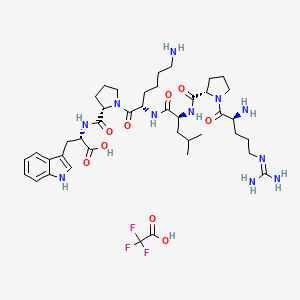
L-Homoarginine-13C7,15N4 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Homoarginine-13C7,15N4 (hydrochloride) involves the incorporation of stable heavy isotopes of carbon and nitrogen into the L-Homoarginine molecule . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the protection and deprotection of functional groups, and the use of isotopically labeled precursors .
Industrial Production Methods
Industrial production methods for L-Homoarginine-13C7,15N4 (hydrochloride) are not widely published. they generally follow the principles of large-scale organic synthesis, involving the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
L-Homoarginine-13C7,15N4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the guanidine group to a urea derivative.
Reduction: The reduction of the guanidine group can lead to the formation of amines.
Substitution: The amino and guanidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled conditions, including specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield urea derivatives, while reduction can produce amines .
科学研究应用
L-Homoarginine-13C7,15N4 (hydrochloride) has a wide range of scientific research applications:
作用机制
L-Homoarginine-13C7,15N4 (hydrochloride) exerts its effects by interacting with specific molecular targets and pathways:
Inhibition of Alkaline Phosphatase: The compound inhibits alkaline phosphatase isoenzymes by binding to the active site, preventing the enzyme from catalyzing its substrate.
Nitric Oxide Production: It influences nitric oxide production by acting as a substrate for nitric oxide synthase, leading to the generation of nitric oxide and citrulline.
相似化合物的比较
Similar Compounds
L-Arginine-13C6,15N4 (hydrochloride): Another isotopically labeled analog used in similar research applications.
L-Homoarginine (hydrochloride): The non-labeled version of the compound, used in studies of enzyme inhibition and protein modifications.
Uniqueness
L-Homoarginine-13C7,15N4 (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies and drug development . This labeling provides a distinct advantage over non-labeled analogs in terms of sensitivity and specificity in analytical techniques .
属性
分子式 |
C7H17ClN4O2 |
|---|---|
分子量 |
235.61 g/mol |
IUPAC 名称 |
(2S)-2-(15N)azanyl-6-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1; |
InChI 键 |
YMKBVNVCKUYUDM-QUWRAVAHSA-N |
手性 SMILES |
[13CH2]([13CH2][13CH2][15N]=[13C]([15NH2])[15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl |
规范 SMILES |
C(CCN=C(N)N)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)

![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
![(2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423698.png)
![(3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine](/img/structure/B12423703.png)
![(2R,3R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]butan-2-ol;hydrochloride](/img/structure/B12423707.png)
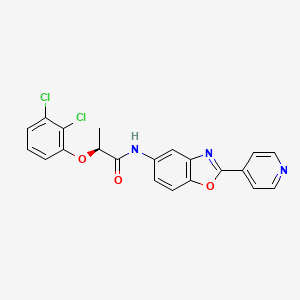
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B12423718.png)
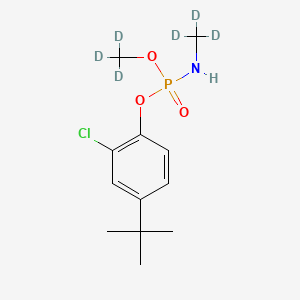
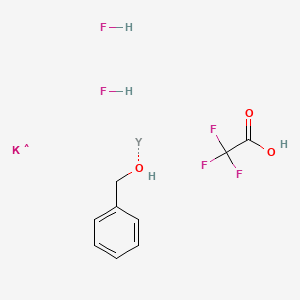
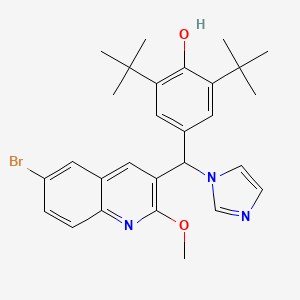
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)
